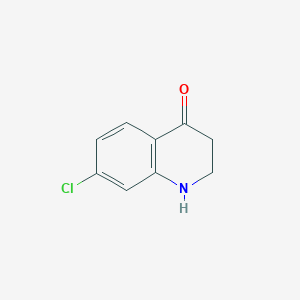

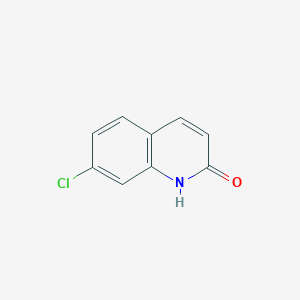

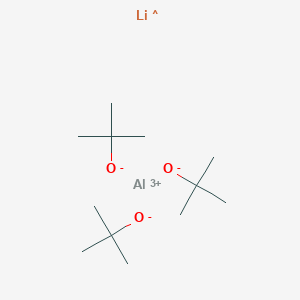

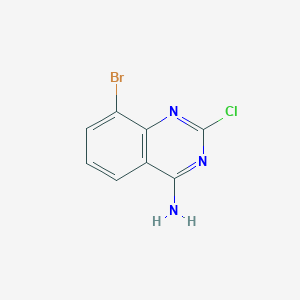

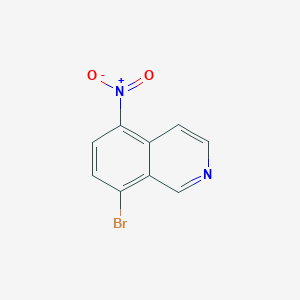

![molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9](/img/structure/B152814.png)

Pyrido[2,3-b]pyrazin-3(4H)-one

Descripción general

Descripción

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives are a class of heterocyclic compounds that have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress-related pathologies. These derivatives are characterized by a substituted C2 aromatic group and a N4 acetic acid group on the core structure, which contribute to their inhibitory activity and antioxidant properties .

Synthesis Analysis

The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves a sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine. This method allows for the creation of various polysubstituted [6,6]-ring fused systems, demonstrating the versatility of the difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been synthesized, with structures confirmed by NMR and mass spectral data, and their anticancer activities evaluated against various human cancer cell lines .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been studied through single-crystal X-ray analysis, confirming the bridgehead bicyclic 6–6 heterocyclic compounds . The crystal structures of related pyrazinecarboxylic acids have been analyzed to examine the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies .

Chemical Reactions Analysis

The polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds react with various nucleophiles to give poly-substituted tetrahydropyridopyrazines, showcasing the potential of the polyfluorinated ring fused pyridine system as a scaffold for the synthesis of poly-substituted pyridopyrazine derivatives . The chalcone derivatives of pyrido[4,3-b]pyrazin-5(6H)-one have been synthesized and tested for their anticancer activities, with molecular docking studies carried out to observe the binding mode on the active site of ATR kinase .

Physical and Chemical Properties Analysis

The photophysical and electrochemical properties of related compounds, such as 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been characterized by spectroscopy and cyclic voltammetry. These studies provide insights into the intramolecular charge transfer and redox reactions of these compounds . The pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been evaluated for their inhibitory activity against ALR2 and their antioxidant properties, with some compounds showing excellent activity and comparable antioxidant ability to known antioxidants like Trolox .

Aplicaciones Científicas De Investigación

Electrochemical DNA Sensing

- Field : Biochemistry

- Application : Pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been used for the first time in electrochemical sensing of DNA .

- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results : The compounds showed remarkable contributions towards electrochemical DNA sensing .

Nonlinear Optical Properties

- Field : Physics

- Application : Pyrido[2,3-b]pyrazin-3(4H)-one derivatives have shown very remarkable contributions towards nonlinear optical (NLO) technological applications .

- Method : Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of molecules were accomplished at B3LYP/6-31G (d,p) level .

- Results : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest 〈 α 〉, βtot and 〈 γ 〉 values for compound 7 were observed as 3.90 × 10 −23, 15.6 × 10 −30 and 6.63 × 10 −35 esu, respectively .

Full-Color Fluorescent Materials for OLEDs

- Field : Material Science

- Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs .

- Method : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized .

- Results : The versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .

Antioxidant and Antiurease Activity

- Field : Biochemistry

- Application : Pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been utilized for the first time in in vitro antioxidant and antiurease activity .

- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results : The compounds showed remarkable contributions towards in vitro antioxidant and antiurease activity .

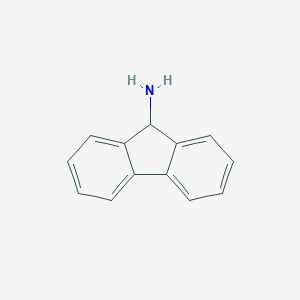

Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives

- Field : Chemistry

- Application : Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives have been synthesized .

- Method : The compounds were synthesized and their chemical structures were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

- Results : The compounds showed remarkable contributions towards nonlinear optical (NLO) technological applications .

Direcciones Futuras

The future directions for research on Pyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its potential therapeutic applications, particularly its role as an inhibitor of aldose reductase . Additionally, more research could be done to further understand its physical and chemical properties, as well as its safety and hazards.

Propiedades

IUPAC Name |

4H-pyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJJEQQMLOQOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.